2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate: is a chemical compound that has garnered interest in various fields due to its unique structural properties. This compound is characterized by the presence of a tert-butyldimethylsilyl group, which imparts stability and reactivity, making it valuable in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate typically involves the reaction of terephthalic acid derivatives with tert-butyldimethylsilyl-protected intermediates. One common method includes the esterification of terephthalic acid with 2-((tert-butyldimethylsilyl)oxy)ethanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols or aldehydes.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of terephthalic acid derivatives.
Reduction: Production of terephthalic alcohols.
Substitution: Generation of various functionalized terephthalates.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its stability and reactivity make it suitable for various chemical transformations .
Biology and Medicine: In biological research, the compound can be used as a precursor for the synthesis of bioactive molecules.
Industry: Industrially, the compound is employed in the production of high-performance materials, including coatings, adhesives, and resins. Its unique properties contribute to the durability and functionality of these materials.
Mechanism of Action
The mechanism by which 2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate exerts its effects is primarily through its ability to undergo various chemical reactions. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional sites. This selective reactivity is crucial for the synthesis of complex molecules and materials.
Comparison with Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- tert-Butyldimethylsilyloxyacetaldehyde
Comparison: Compared to these similar compounds, 2-((tert-Butyldimethylsilyl)oxy)ethyl (2-Hydroxyethyl) Terephthalate offers unique advantages in terms of stability and reactivity. The presence of the terephthalate moiety enhances its utility in polymer synthesis and material science applications.
Properties
Molecular Formula |
C18H28O6Si |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-O-[2-[tert-butyl(dimethyl)silyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H28O6Si/c1-18(2,3)25(4,5)24-13-12-23-17(21)15-8-6-14(7-9-15)16(20)22-11-10-19/h6-9,19H,10-13H2,1-5H3 |
InChI Key |
VSOGPACVTLJUSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC(=O)C1=CC=C(C=C1)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.